molecular formula C20H19N3O B2751432 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034343-21-8

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2751432
CAS No.: 2034343-21-8
M. Wt: 317.392
InChI Key: UJQCRASLBNCNAZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is an organic compound with the molecular formula C20H19N3O. It is a benzamide derivative that features a phenylpyrimidine moiety, making it a compound of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 2-phenylpyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrimidine: Shares the pyrimidine core but lacks the benzamide moiety.

    N-(2-phenylpyrimidin-5-yl)benzamide: Similar structure but without the methyl group on the benzamide.

    2-methylbenzamide: Lacks the pyrimidine moiety.

Uniqueness

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to the presence of both the phenylpyrimidine and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-7-5-6-10-18(15)20(24)21-12-11-16-13-22-19(23-14-16)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCRASLBNCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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